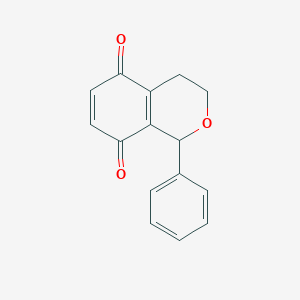![molecular formula C20H16O6S2 B14431331 4-[Bis(phenylsulfonyl)methyl]benzoic acid CAS No. 81269-08-1](/img/structure/B14431331.png)
4-[Bis(phenylsulfonyl)methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(phenylsulfonyl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a bis(phenylsulfonyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(phenylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with another equivalent of phenylsulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(phenylsulfonyl)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[Bis(phenylsulfonyl)methyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Bis(phenylsulfonyl)methyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylbenzoic acid: A simpler analog with a methyl group instead of the bis(phenylsulfonyl)methyl group.
4-Benzyloxybenzoic acid: Contains a benzyloxy group instead of the bis(phenylsulfonyl)methyl group.
4-Methylsulfonylbenzoic acid: Features a single sulfonyl group instead of the bis(phenylsulfonyl)methyl group.
Uniqueness
4-[Bis(phenylsulfonyl)methyl]benzoic acid is unique due to the presence of two phenylsulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for forming strong interactions with various molecular targets, making it valuable for diverse applications in research and industry.
Propriétés
| 81269-08-1 | |
Formule moléculaire |
C20H16O6S2 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
4-[bis(benzenesulfonyl)methyl]benzoic acid |
InChI |
InChI=1S/C20H16O6S2/c21-19(22)15-11-13-16(14-12-15)20(27(23,24)17-7-3-1-4-8-17)28(25,26)18-9-5-2-6-10-18/h1-14,20H,(H,21,22) |
Clé InChI |
UFPUTNQOGDHLEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


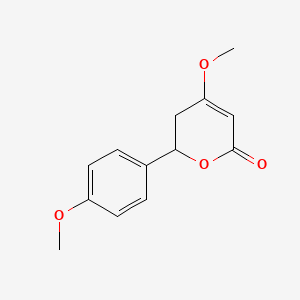
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-L-threonine](/img/structure/B14431250.png)

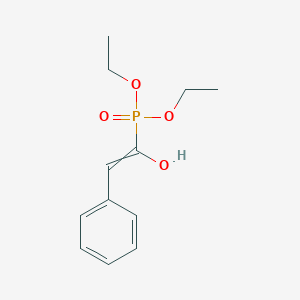


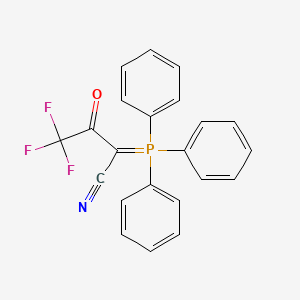

![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/no-structure.png)
![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
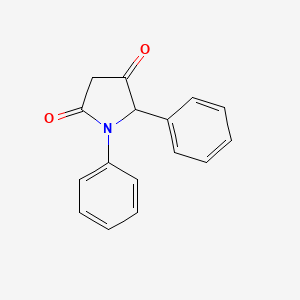

![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
